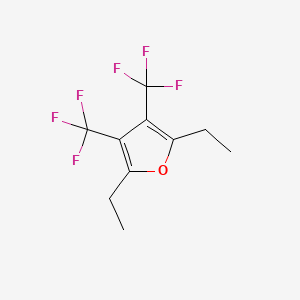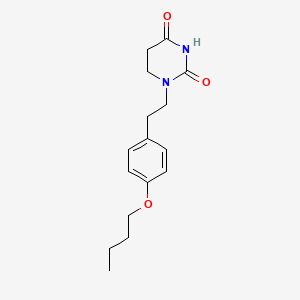![molecular formula C24H28N4O5 B12906051 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide CAS No. 61867-02-5](/img/no-structure.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the glycine residue, followed by L-proline and L-phenylalaninamide. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, L-proline, and L-phenylalaninamide are protected using benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Hydrolysis: Glycine, L-proline, and L-phenylalaninamide.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected amino acids.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection during synthesis and can be removed to activate the compound. The peptide sequence allows for specific binding to target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Similar structure but with a D-proline residue.
N-[(Benzyloxy)carbonyl]glycylglycine: Contains glycine instead of L-proline and L-phenylalaninamide.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains L-cysteine instead of L-proline and L-phenylalaninamide.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is unique due to its specific peptide sequence, which imparts distinct biochemical properties and potential applications. The presence of L-proline and L-phenylalaninamide residues allows for unique interactions with biological targets, making it valuable in research and therapeutic contexts.
Propiedades
| 61867-02-5 | |
Fórmula molecular |
C24H28N4O5 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
benzyl N-[2-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1 |
Clave InChI |
ZLMPDVKTWVXBEH-PMACEKPBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)




